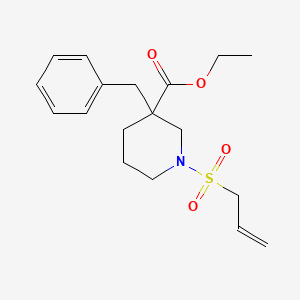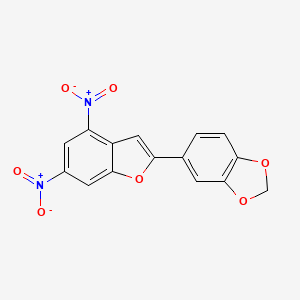![molecular formula C17H14BrNO3 B4295071 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Übersicht
Beschreibung
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BMS-387032 and is a potent inhibitor of the cyclin-dependent kinase (CDK) family of proteins. CDKs play a crucial role in cell cycle progression, and their inhibition has been shown to have therapeutic benefits in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid involves the inhibition of CDKs. CDKs are a family of proteins that regulate cell cycle progression by phosphorylating various substrates. Inhibition of CDKs by BMS-387032 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a selective inhibitor of CDKs, with minimal effects on other kinases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid are primarily related to its inhibition of CDKs. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. Additionally, BMS-387032 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid in lab experiments is its potency and selectivity for CDKs. This compound has been shown to be a highly effective inhibitor of CDKs, with minimal effects on other kinases. Additionally, BMS-387032 has been shown to be effective in inhibiting tumor growth in various cancer models, making it a valuable tool for cancer research.
One of the limitations of using BMS-387032 in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the use of this compound in in vivo studies may be limited by its pharmacokinetic properties, which may require the use of specialized delivery systems.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of BMS-387032. Additionally, the use of this compound in combination with other chemotherapeutic agents is an area of active investigation. Other potential applications of this compound include the treatment of other diseases that involve abnormal cell cycle regulation, such as neurodegenerative disorders and viral infections. Finally, the development of specialized delivery systems to improve the pharmacokinetic properties of this compound may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
The primary application of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is in cancer research. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMS-387032 has been shown to be a potent inhibitor of CDKs, and its use in cancer treatment is currently being investigated. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various cancer models.
Eigenschaften
IUPAC Name |
(E)-2-(3-bromo-4-methylanilino)-4-oxo-4-phenylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-7-8-13(9-14(11)18)19-15(17(21)22)10-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,21,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGAGWFQMWVVMU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4294997.png)
![5-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4295005.png)
![N-[4-(5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4295016.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4295017.png)
![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4295024.png)
![2-hydroxy-5-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4295034.png)



![N-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4295082.png)
![3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
![2-(4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B4295095.png)
![ethyl 4-{[(4-tert-butylbenzoyl)(phenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B4295097.png)
![4,4'-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile]](/img/structure/B4295101.png)